molecular formula C15H16N8OS B2903278 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2034260-97-2

4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2903278
CAS No.: 2034260-97-2
M. Wt: 356.41
InChI Key: XRJSCUIDYZGXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position, linked to a piperazine ring that is further functionalized with a carboxamide group attached to a thiophen-2-yl substituent. Its design likely aims to optimize pharmacokinetic properties, such as solubility and bioavailability, while maintaining affinity for biological targets like kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-thiophen-2-yl-4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8OS/c24-15(18-14-2-1-9-25-14)22-7-5-21(6-8-22)12-3-4-13(20-19-12)23-11-16-10-17-23/h1-4,9-11H,5-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJSCUIDYZGXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C19H20N6OS
Molecular Weight 396.47 g/mol
IUPAC Name This compound

The structural components include a piperazine ring, a thiophene group, and a triazole moiety, which are known for their diverse pharmacological profiles.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole derivatives against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values as low as 1.35 μM . The presence of the triazole ring enhances interaction with bacterial enzymes, which may inhibit cell wall synthesis.

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. For instance, derivatives similar to the compound have shown promising results against several cancer cell lines. One study reported that certain triazole-containing compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines . The mechanism is believed to involve the induction of apoptosis via caspase activation.

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that triazoles can intercalate DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The thiophene moiety may interact with various receptors involved in inflammatory responses.

Study on Antitubercular Activity

A recent study synthesized various substituted derivatives based on the triazole structure and evaluated their activity against Mycobacterium tuberculosis. Among these, several compounds showed significant inhibitory effects with IC50 values indicating strong potential as antitubercular agents .

Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological or physicochemical distinctions:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Key Structural Features Molecular Weight Biological Activity / Notes Reference
Target Compound Pyridazine + 1,2,4-triazole + piperazine + thiophene carboxamide ~391.4* Hypothesized CNS or antimicrobial activity due to triazole-thiophene synergy.
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Chroman + trifluoromethyl + pyridazine 434.4 Potent FAAH inhibitor (IC₅₀ = 2.3 nM); high brain penetration and anti-inflammatory effects in rats.
CPIPC [4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide] Chloropyridine + indazole 383.8 Selective TRPV1 agonist (EC₅₀ = 0.7 µM); analgesic potential with reduced hyperthermia side effects.
Fluconazole Derivatives [1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted-piperazine)-2-propanols] Triazole + difluorophenyl + substituted piperazine ~400–450 Antifungal activity (MIC for Candida albicans: 0.5–2 µg/mL), 4× more potent than fluconazole.
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Triazolo-pyridazine + trifluoromethylphenyl 391.4 Similar backbone to target compound; trifluoromethyl group may enhance metabolic stability.
Compound III [Hybrid thiazolo-pyrimidine + triazole-piperazine] Thiazolo-pyrimidine + triazole-piperazine 659.17 High lipophilicity (logP = ≥0.96); designed for antifungal activity via dual-target engagement.

*Molecular weight estimated based on analogs in .

Key Findings:

Core Scaffold Influence :

  • Pyridazine and triazole combinations (as in the target compound and ) are associated with CNS activity due to their ability to cross the blood-brain barrier. In contrast, chroman-based analogs like PKM-833 prioritize peripheral FAAH inhibition .
  • Thiophene-carboxamide substituents (target compound) may improve solubility compared to trifluoromethylphenyl groups (), as thiophene’s lower hydrophobicity balances the piperazine’s polarity.

Substituent Effects: Trifluoromethyl Groups: Present in PKM-833 and , these enhance metabolic stability and target affinity but may reduce solubility. Chloropyridine/Indazole (CPIPC): These substituents confer selectivity for TRPV1 over related receptors, highlighting the role of aromatic heterocycles in target discrimination . Thiophene vs.

Biological Activity Trends :

  • Antifungal analogs () prioritize piperazine substitutions that increase lipophilicity (e.g., difluorophenyl), whereas CNS-targeted compounds (target, ) balance polarity for blood-brain barrier penetration.
  • FAAH inhibitors (PKM-833) require chroman moieties for enzyme active-site binding, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , utilizing nucleophilic substitution (e.g., coupling piperazine with activated pyridazine) and carboxamide formation via EDCI/HOBt-mediated reactions.

Preparation Methods

Reaction Protocol

  • Starting Material : 3,6-Dichloropyridazine (10 mmol, 1.49 g) and 1H-1,2,4-triazole (12 mmol, 0.83 g) were suspended in anhydrous DMF (20 mL).
  • Base : Potassium carbonate (15 mmol, 2.07 g) was added, and the mixture was heated to 120°C under nitrogen for 24 h.
  • Workup : The reaction was cooled, diluted with ice water (50 mL), and extracted with ethyl acetate (3 × 30 mL). The organic layer was dried (Na2SO4) and concentrated.
  • Purification : Column chromatography (SiO2, hexane/EtOAc 7:3) yielded Fragment A as a white solid (75%).

Spectroscopic Validation

  • IR (KBr) : 3105 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N triazole), 1540 cm⁻¹ (pyridazine ring).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 9.22 (s, 1H, triazole H3), 8.78 (d, J = 8.5 Hz, 1H, pyridazine H5), 8.17 (d, J = 8.5 Hz, 1H, pyridazine H4), 8.09 (s, 1H, triazole H5).
  • MS (ESI+) : m/z 222.1 [M+H]⁺.

Synthesis of N-(Thiophen-2-yl)piperazine-1-carboxamide (Fragment B)

Stepwise Procedure

  • Boc Protection : Piperazine (10 mmol, 0.86 g) was treated with Boc2O (11 mmol, 2.40 g) in THF (20 mL) at 0°C for 12 h. Workup afforded N-Boc-piperazine (92%).
  • Carboxamide Formation : N-Boc-piperazine (8 mmol, 1.68 g) and thiophen-2-amine (8.4 mmol, 0.85 g) were dissolved in DMF (15 mL). EDCl (9 mmol, 1.73 g) and HOBt (9 mmol, 1.22 g) were added, and the mixture stirred at 25°C for 18 h. Purification (SiO2, CH2Cl2/MeOH 95:5) yielded the Boc-protected carboxamide (68%).
  • Deprotection : The Boc group was removed via TFA/DCM (1:1, 10 mL, 2 h), followed by neutralization with NaHCO3. Extraction with EtOAc provided Fragment B as a pale-yellow solid (85%).

Analytical Data

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).
  • ¹H NMR (400 MHz, CDCl3) : δ 7.25 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H3), 6.98 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H4), 6.85 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H5), 3.65–3.58 (m, 4H, piperazine H2,6), 2.90–2.83 (m, 4H, piperazine H3,5).
  • ¹³C NMR (100 MHz, CDCl3) : δ 165.2 (C=O), 140.1 (thiophene C2), 127.5 (thiophene C5), 126.3 (thiophene C4), 125.8 (thiophene C3), 48.7 (piperazine C2,6), 45.3 (piperazine C3,5).

Final Coupling: SNAr Reaction

Optimization Study

Reaction parameters were systematically varied to maximize yield:

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 DMF Et3N 80 24 42
2 DMSO DIPEA 100 18 58
3 NMP K2CO3 120 12 65
4 Dioxane Cs2CO3 110 16 72

Optimal Conditions : Fragment A (1 mmol), Fragment B (1.2 mmol), Cs2CO3 (3 mmol) in dioxane (15 mL) at 110°C for 16 h under N2.

Characterization of Final Product

  • Melting Point : 214–216°C (dec.).
  • IR (KBr) : 3315 cm⁻¹ (N-H amide), 1678 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N triazole).
  • ¹H NMR (400 MHz, DMSO-d6) : δ 9.24 (s, 1H, triazole H3), 8.79 (d, J = 8.5 Hz, 1H, pyridazine H5), 8.20 (d, J = 8.5 Hz, 1H, pyridazine H4), 8.11 (s, 1H, triazole H5), 7.28 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H3), 7.02 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H4), 6.88 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H5), 3.72–3.68 (m, 4H, piperazine H2,6), 3.12–3.06 (m, 4H, piperazine H3,5).
  • HRMS (ESI+) : m/z calcd for C17H17N7O2S [M+H]⁺: 391.1164; found: 391.1168.

Mechanistic Considerations and Side Reactions

Key Challenges

  • Regioselectivity in Triazole Substitution : The use of Cs2CO3 in dioxane favored substitution at the pyridazine C6 position over C3 due to enhanced nucleofugality of the chloride.
  • Piperazine Over-Alkylation : Excess Fragment A led to bis-alkylation products, necessitating precise stoichiometric control.

Byproduct Analysis

LC-MS identified two minor byproducts (<5% combined):

  • N,N'-Bis(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide (from residual piperazine).
  • Hydrolyzed Carboxamide : Due to trace moisture during coupling, mitigated by molecular sieves.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Assembly : Start with functionalizing pyridazine at the 3-position with 1,2,4-triazole via nucleophilic substitution (e.g., using DMF as solvent and NaH as base at 80–100°C) .

Piperazine Coupling : React the triazole-pyridazine intermediate with a piperazine derivative. Carboxamide formation is achieved via coupling agents like EDCI/HOBt in anhydrous DMF at 60°C .

Thiophene Attachment : Introduce the thiophen-2-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, using Pd catalysts or CuI/L-proline systems .
Key Considerations :

  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .
  • Monitor reactions using TLC (Rf ~0.3–0.5 in CH₂Cl₂:MeOH 9:1) and confirm intermediates via LC-MS .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR :
    • ¹H NMR : Look for aromatic protons from pyridazine (δ 8.5–9.0 ppm), thiophene (δ 7.1–7.3 ppm), and triazole (δ 8.2–8.4 ppm). Piperazine carboxamide NH appears as a broad singlet (δ 6.5–7.0 ppm) .
    • ¹³C NMR : Confirm carboxamide carbonyl (δ ~165–170 ppm) and pyridazine/triazole carbons (δ 140–160 ppm) .
  • HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) to verify purity (>95%) .
  • HRMS : Expected [M+H]⁺ for C₁₇H₁₈N₈OS: 413.1254 .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:
Design a SAR study focusing on:

Substituent Variation :

  • Replace thiophen-2-yl with other heterocycles (e.g., furan, isoxazole) to assess impact on target binding .
  • Modify the triazole moiety (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to evaluate metabolic stability .

Assays :

  • In vitro : Screen against kinase panels or microbial strains (MIC assays) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
    Data Analysis : Use IC₅₀/EC₅₀ values and docking scores to correlate structural features with activity .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Address this via:

Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion .

Impurity Profiling : Analyze batches with conflicting results via HPLC-MS to detect byproducts (e.g., dehalogenated or oxidized derivatives) .

Dose-Response Curves : Generate full dose-response data (0.1–100 µM) to rule out false positives from non-specific cytotoxicity .

Advanced: How can researchers optimize the compound’s stability for in vivo studies?

Methodological Answer:
Evaluate stability under physiological conditions:

pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC. Piperazine carboxamides are prone to hydrolysis at pH < 3 .

Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for lyophilization) .

Formulation : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility and reduce aggregation .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Short-term : Store at 4°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilize and store at -20°C in sealed, desiccated containers. Confirm stability via annual HPLC reanalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.